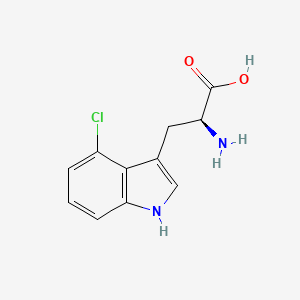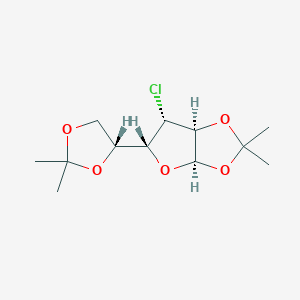
(Diethoxyphosphoryl)difluoromethylzinc bromide
Overview
Description
(Diethoxyphosphoryl)difluoromethylzinc bromide is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a highly reactive organozinc reagent that has been synthesized through various methods.
Scientific Research Applications
Synthesis in Cyclohexene Derivatives
(Diethoxyphosphoryl)difluoromethylzinc bromide (BrZnCF2PO3Et2) has been utilized in the stereoselective synthesis of cyclohexene derivatives. This process involves its reaction with cyclohex-2-enyl-1-phosphates, introducing a difluoromethylenephosphonate unit in a stereo- and regioselective manner within a cyclic array (Yokomatsu et al., 2003).
Generation of Bisphosphonates
The compound has also been used in the formation of bisphosphonates. Cuprous halide mediated decomposition of (diethoxyphosphinyl)difluoromethylzinc bromide results in the synthesis of these bisphosphonates, with further potential for silylation and hydrolysis into related compounds (Sprague et al., 1990).
Synthesis of O-Benzylhydroxylamines
Another significant application is as a substrate in the synthesis of N-substituted O-benzylhydroxylamines. The compound allows for regioselective N-alkylation, followed by an efficient procedure for dephosphorylation, to produce these hydroxylamines (Błażewska & Gajda, 2003).
Creation of Acrylic Ethyl Esters
It's also been used in the synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic ethyl esters. This involves a reaction with primary amines, leading to these specific esters (Kraiem et al., 2003).
Use in Hypolipidemic Drug Analogs
Furthermore, (diethoxyphosphoryl)difluoromethylzinc bromide is integral in synthesizing analogs of hypolipidemic drugs, such as NO-1886. Derivatives of this compound have been found to lower triglyceride and total cholesterol levels (Kurogi et al., 1996).
Mitochondrial pH Monitoring
A series of mitochondria-targeted α-aminophosphonates combining a diethoxyphosphoryl group have been synthesized for pH-sensitive (31)P NMR properties evaluation. These compounds can potentially monitor mitochondrion/cytosol pH gradients in real-time (Culcasi et al., 2013).
properties
IUPAC Name |
bromozinc(1+);1-[difluoromethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O3P.BrH.Zn/c1-3-9-11(8,5(6)7)10-4-2;;/h3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAQMITXJVEJKK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)([C-](F)F)OCC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF2O3PZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diethoxyphosphoryl)difluoromethylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)







